Cas no 2137997-91-0 (4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol)

4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol
- EN300-1116021
- 2137997-91-0
-
- インチ: 1S/C8H13N3O3S/c1-15(13,14)6-2-10-11(5-6)7-3-9-4-8(7)12/h2,5,7-9,12H,3-4H2,1H3
- InChIKey: LRHHSWQMGDYEND-UHFFFAOYSA-N
- SMILES: S(C)(C1C=NN(C=1)C1CNCC1O)(=O)=O
計算された属性
- 精确分子量: 231.06776246g/mol
- 同位素质量: 231.06776246g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 327
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.8
- トポロジー分子極性表面積: 92.6Ų
4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1116021-10g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |
2137997-91-0 | 95% | 10g |
$4236.0 | 2023-10-27 | |
Enamine | EN300-1116021-2.5g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |
2137997-91-0 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
Enamine | EN300-1116021-5.0g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |
2137997-91-0 | 5g |
$3065.0 | 2023-06-09 | ||
Enamine | EN300-1116021-0.05g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |
2137997-91-0 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
Enamine | EN300-1116021-0.5g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |
2137997-91-0 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
Enamine | EN300-1116021-0.1g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |
2137997-91-0 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
Enamine | EN300-1116021-1g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |
2137997-91-0 | 95% | 1g |
$986.0 | 2023-10-27 | |
Enamine | EN300-1116021-1.0g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |
2137997-91-0 | 1g |
$1057.0 | 2023-06-09 | ||
Enamine | EN300-1116021-5g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |
2137997-91-0 | 95% | 5g |
$2858.0 | 2023-10-27 | |
Enamine | EN300-1116021-10.0g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |
2137997-91-0 | 10g |
$4545.0 | 2023-06-09 |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol 関連文献
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-olに関する追加情報
Introduction to 4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol (CAS No. 2137997-91-0)
4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and potential biological activities. This compound, identified by the CAS number 2137997-91-0, has garnered attention due to its role in the development of novel therapeutic agents. The molecular structure incorporates a pyrazole moiety linked to a pyrrolidine ring, with a methanesulfonyl substituent at the 4-position of the pyrazole ring. This configuration suggests a high degree of versatility in terms of interaction with biological targets, making it a valuable scaffold for drug discovery.
The pyrazole core is a well-documented pharmacophore in medicinal chemistry, known for its ability to modulate various biological pathways. Its presence in 4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol imparts properties that may enhance binding affinity and selectivity. Furthermore, the pyrrolidine ring contributes to the compound's solubility and metabolic stability, which are critical factors in drug design. The methanesulfonyl group, on the other hand, introduces a polar moiety that can improve pharmacokinetic profiles by increasing water solubility and potentially enhancing receptor interactions.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Studies utilizing molecular docking simulations have indicated that 4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory and metabolic disorders. These findings align with the growing interest in targeting these pathways for therapeutic intervention.
In the context of current research, this compound has been explored for its potential role in treating conditions such as diabetes and cardiovascular diseases. The pyrazole-pyrrolidine scaffold is particularly relevant in this regard, as it has been shown to interact with enzymes like PDE4 and COX-2, which are key players in inflammation and glucose metabolism. Preliminary in vitro studies have demonstrated promising results, suggesting that derivatives of this compound could serve as lead candidates for further development.
The synthesis of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol presents an intriguing challenge due to the complexity of its structure. Traditional synthetic routes involve multi-step reactions, including condensation, sulfonylation, and cyclization processes. However, recent methodologies have focused on optimizing these steps to improve yield and purity. For instance, catalytic methods have been employed to streamline certain transformations, reducing the need for harsh reagents and minimizing byproduct formation.
From a regulatory perspective, compounds like 4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol must undergo rigorous testing to ensure safety and efficacy before clinical application. This involves comprehensive toxicological assessments and pharmacokinetic studies. The integration of high-throughput screening technologies has expedited this process by allowing rapid evaluation of large libraries of compounds for their potential therapeutic benefits.
The future prospects for 4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol are promising, particularly as drug discovery continues to evolve towards more targeted and personalized therapies. Its unique structural features make it a versatile candidate for further exploration in various therapeutic areas. As research progresses, it is anticipated that new derivatives will be developed, each with optimized properties for specific applications.
In conclusion,4-(4-methanesulfonyl-1H-pyrazol-1-y]pyrrolidin- 3- ol (CAS No. 2137997- 91- 0) represents a significant advancement in pharmaceutical chemistry. Its structural complexity, coupled with promising biological activities, positions it as a valuable asset in the quest for novel therapeutic agents. Ongoing research efforts are expected to yield further insights into its potential applications, solidifying its role as a key compound in modern drug development.
2137997-91-0 (4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol) Related Products
- 951956-76-6(7-methoxy-N-(4-sulfamoylphenyl)methyl-1-benzofuran-2-carboxamide)
- 1344674-94-7(3-{4-[(4-Methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid)
- 1261907-58-7(4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid)
- 108338-20-1(2-(trifluoromethyl)pyridine-4-carbaldehyde)
- 1431372-40-5(tert-butyl (2S,3R)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate)
- 2387535-11-5(2-Bromo-7-chloroimidazo[1,2-b]pyridazine)
- 2137537-93-8(4-Methyl-2-(trifluoromethyl)furo[3,2-b]pyrrole-5-carboxylic acid)
- 124796-97-0(Ethyl 2-(chloromethyl)-5-methylnicotinate)
- 1127247-34-0(NHS-M-DPEG)
- 42247-74-5(2-(2-Hydroxyethyl)benzonitrile)




